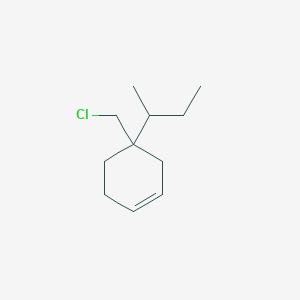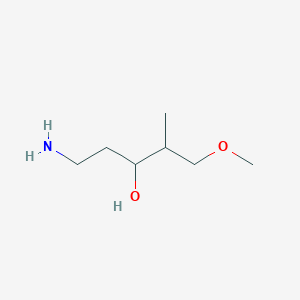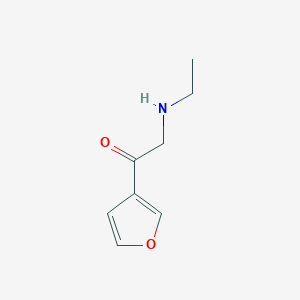
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a pyrimidine ring fused with a pyrrolidine ring, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of substituted pyrimidines with pyrrolidine derivatives under controlled conditions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid (p-TSA) in ionic liquid media .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of sulfonic acid maintained-hydroxyapatite-encapsulated-γ-Fe2O3 as a catalyst . These methods ensure high yield and purity, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyrrolidines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), leading to its cytotoxic and antimicrobial effects . The pyrimidine ring plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry as a versatile scaffold.
Pyridodipyrimidine: Exhibits similar biological activities, including cytotoxic and antimicrobial effects.
Uniqueness
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde stands out due to its unique combination of a pyrimidine and pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(4-hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-9(15)5-13(7)10-11-3-8(6-14)4-12-10/h3-4,6-7,9,15H,2,5H2,1H3 |
Clé InChI |
QEDCKZMMQJGEMG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1C2=NC=C(C=N2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)

![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)
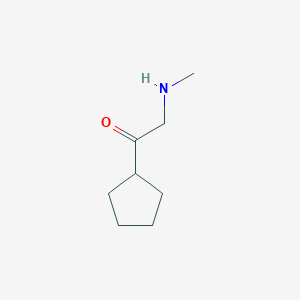
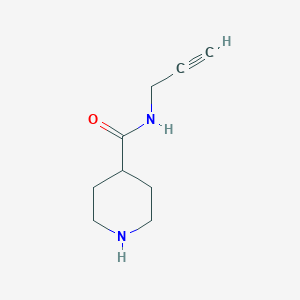
![N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)
![3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13177589.png)
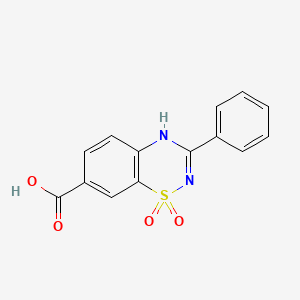
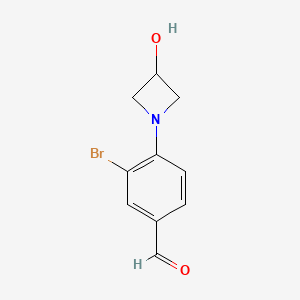

![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)
